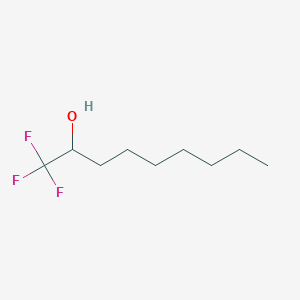
5-(1H-imidazol-2-yl)-2-(trifluoromethyl)pyridine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-(1H-咪唑-2-基)-2-(三氟甲基)吡啶是一种杂环有机化合物,同时具有咪唑环和吡啶环。吡啶环上的三氟甲基提高了其化学稳定性和亲脂性,使其成为各种化学和制药应用中的一种宝贵化合物。
准备方法
合成路线和反应条件: 5-(1H-咪唑-2-基)-2-(三氟甲基)吡啶的合成通常涉及以下步骤:
起始原料: 合成从市售的2-氯-5-(三氟甲基)吡啶和咪唑开始。
反应条件: 反应在极性非质子溶剂如二甲基甲酰胺 (DMF) 或二甲基亚砜 (DMSO) 中,以碳酸钾或氢化钠等碱为催化剂进行。
步骤: 咪唑被碱去质子化,形成咪唑阴离子,然后与2-氯-5-(三氟甲基)吡啶发生亲核取代反应,生成所需产物。
工业生产方法: 该化合物的工业生产方法可能涉及类似的合成路线,但针对大规模生产进行了优化。这包括使用连续流动反应器、自动化系统和严格的质量控制措施以确保高产率和纯度。
反应类型:
氧化: 该化合物可以发生氧化反应,特别是在咪唑环上,导致形成咪唑 N-氧化物。
还原: 还原反应可以针对吡啶环,将其转化为哌啶衍生物。
常用试剂和条件:
氧化: 通常使用过氧化氢或间氯过氧苯甲酸 (m-CPBA) 等试剂。
还原: 使用钯碳 (Pd/C) 作为催化剂,在氢气存在下进行反应。
取代: 在无水条件下使用强亲核试剂如甲醇钠或叔丁醇钾。
主要产物:
氧化: 咪唑 N-氧化物。
还原: 哌啶衍生物。
取代: 各种取代的吡啶衍生物。
科学研究应用
5-(1H-咪唑-2-基)-2-(三氟甲基)吡啶在科学研究中具有广泛的应用:
化学: 它被用作合成更复杂杂环化合物的构建块。
生物学: 该化合物因其作为生物化学分析中的配体和分子生物学中的探针的潜力而被研究。
医学: 它具有潜在的治疗应用,特别是在开发抗真菌剂和抗癌剂方面。
工业: 该化合物被用于开发农用化学品,以及作为合成各种药物的中间体。
作用机制
5-(1H-咪唑-2-基)-2-(三氟甲基)吡啶的作用机制涉及其与特定分子靶标的相互作用:
分子靶标: 该化合物可以与酶和受体结合,调节其活性。
参与的途径: 它可以影响与细胞生长、凋亡和免疫反应相关的信号通路。
类似化合物:
5-(1H-咪唑-2-基)吡啶: 缺少三氟甲基,导致不同的化学性质。
2-(三氟甲基)吡啶: 缺少咪唑环,影响其生物活性。
5-(1H-咪唑-2-基)-3-(三氟甲基)吡啶: 结构相似,但三氟甲基位于不同的位置。
独特性: 5-(1H-咪唑-2-基)-2-(三氟甲基)吡啶的独特之处在于它同时具有咪唑和三氟甲基,赋予其独特的化学和生物学性质。三氟甲基提高了其亲脂性和代谢稳定性,使其成为药物开发中的一种宝贵化合物。
相似化合物的比较
5-(1H-imidazol-2-yl)pyridine: Lacks the trifluoromethyl group, resulting in different chemical properties.
2-(Trifluoromethyl)pyridine: Lacks the imidazole ring, affecting its biological activity.
5-(1H-imidazol-2-yl)-3-(trifluoromethyl)pyridine: Similar structure but with the trifluoromethyl group at a different position.
Uniqueness: 5-(1H-imidazol-2-yl)-2-(trifluoromethyl)pyridine is unique due to the presence of both the imidazole and trifluoromethyl groups, which confer distinct chemical and biological properties. The trifluoromethyl group enhances its lipophilicity and metabolic stability, making it a valuable compound in drug development.
属性
分子式 |
C9H6F3N3 |
|---|---|
分子量 |
213.16 g/mol |
IUPAC 名称 |
5-(1H-imidazol-2-yl)-2-(trifluoromethyl)pyridine |
InChI |
InChI=1S/C9H6F3N3/c10-9(11,12)7-2-1-6(5-15-7)8-13-3-4-14-8/h1-5H,(H,13,14) |
InChI 键 |
BVYFUUWYVRDPNQ-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=NC=C1C2=NC=CN2)C(F)(F)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


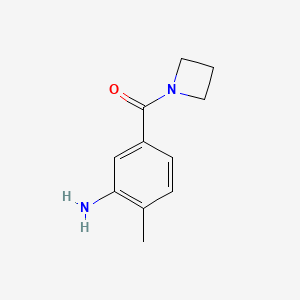
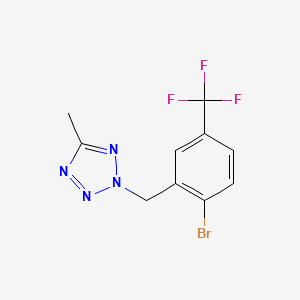

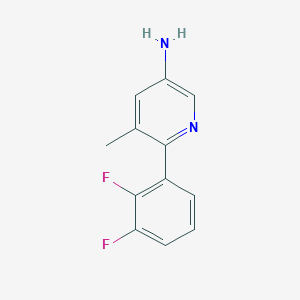

![Ethyl 2-bromo-3-oxo-3-[4-(trifluoromethoxy)phenyl]propanoate](/img/structure/B12079428.png)


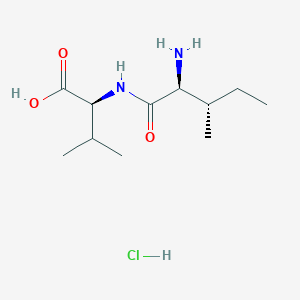



![tert-butyl 7-hydroxy-2,2-dimethyl-4,6,7,7a-tetrahydro-3aH-[1,3]dioxolo[4,5-c]pyridine-5-carboxylate](/img/structure/B12079463.png)
